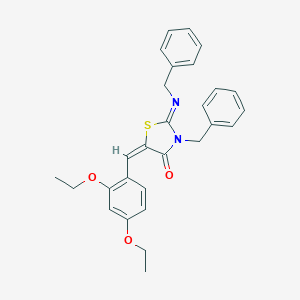![molecular formula C20H17N3OS B302842 N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302842.png)
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of compounds known as tubulin inhibitors, which have been shown to have anticancer and antiparasitic properties.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTA has also been shown to have antiparasitic properties, with studies demonstrating its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Mécanisme D'action
MTA exerts its anticancer and antiparasitic effects by binding to and inhibiting the function of tubulin, a protein that plays a critical role in cell division and growth. By inhibiting tubulin, MTA prevents the formation of microtubules, which are necessary for cell division and growth. This ultimately leads to the death of cancer cells or parasites.
Biochemical and Physiological Effects:
Studies have shown that MTA can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, MTA has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MTA is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of tubulin in cell division and growth. However, one limitation of MTA is that it can be toxic to normal cells at high doses, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on MTA. One area of research is the development of new derivatives of MTA that have improved efficacy and reduced toxicity. Another area of research is the use of MTA in combination with other anticancer drugs to enhance their efficacy. Additionally, there is a need for further research on the potential antiparasitic applications of MTA, particularly in the context of drug-resistant malaria.
Méthodes De Synthèse
MTA can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 4-bromoaniline, followed by the reaction of the resulting compound with 2-thiopheneacetyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Propriétés
Formule moléculaire |
C20H17N3OS |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-4-9-17-18(11-13)23-20(22-17)14-5-7-15(8-6-14)21-19(24)12-16-3-2-10-25-16/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
Clé InChI |
BSBPSAZERAVRKV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-fluorophenyl)-10-[(2-phenyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302759.png)
![5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302760.png)
![ethyl 2-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302761.png)
![3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B302762.png)
![ethyl 2-[5-bromo-2-(2-propynyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302763.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)
![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)